Superior Tolerability and Patient Adherence vs. Methyldopa + Hydrochlorothiazide
In a head-to-head crossover trial, Sinepres (as the combination CDR) demonstrated significantly better patient adherence and tolerability compared to a methyldopa + hydrochlorothiazide regimen [1]. While both treatments achieved comparable blood pressure reductions, patient preference and compliance were markedly higher for Sinepres [1].
| Evidence Dimension | Patient Compliance Rate |
|---|---|
| Target Compound Data | 98.2% compliance |
| Comparator Or Baseline | Methyldopa + Hydrochlorothiazide: 94.7% compliance |
| Quantified Difference | Absolute difference of 3.5 percentage points; P = 0.02 |
| Conditions | Open-label crossover trial in 18 hypertensive patients completing both treatment arms. |
Why This Matters
Higher compliance directly correlates with better long-term blood pressure management and reduced healthcare costs, making Sinepres a more reliable procurement choice for ensuring patient adherence compared to regimens with similar efficacy but poorer tolerability.
- [1] Stein, C. M., Neill, P., & Kusema, T. (1990). Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe. South African Medical Journal, 77(5), 243-245. View Source
